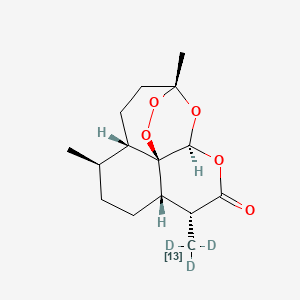
Artemisinin-13C-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Artemisinin-13C-D3 is a labeled derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, commonly known as sweet wormwood. Artemisinin and its derivatives are renowned for their potent antimalarial properties. The labeled compound, this compound, is used primarily in research to study the pharmacokinetics and metabolism of artemisinin in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Artemisinin-13C-D3 involves the incorporation of carbon-13 and deuterium isotopes into the artemisinin molecule. The process typically starts with the extraction of artemisinin from Artemisia annua. The isotopic labeling is achieved through a series of chemical reactions, including selective hydrogenation and carbon isotope exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium and carbon-13 into specific positions of the artemisinin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the cultivation of Artemisia annua, followed by extraction and purification of artemisinin. The isotopic labeling is then performed using advanced chemical synthesis techniques to ensure high yield and purity of the labeled compound .
化学反应分析
Types of Reactions
Artemisinin-13C-D3 undergoes various chemical reactions, including:
Oxidation: Artemisinin can be oxidized to form dihydroartemisinin and other derivatives.
Reduction: Reduction reactions can convert artemisinin to dihydroartemisinin using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing specific hydrogen atoms with deuterium or carbon-13 isotopes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Deuterated solvents and catalysts are used for isotopic substitution reactions.
Major Products Formed
The major products formed from these reactions include dihydroartemisinin, artemether, and artesunate, which are all derivatives of artemisinin with varying pharmacological properties .
科学研究应用
Artemisinin-13C-D3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of artemisinin in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of artemisinin.
Drug Development: Assists in the development of new antimalarial drugs by providing insights into the mechanism of action and efficacy of artemisinin derivatives.
Biomedical Research: Used in studies related to cancer, inflammation, and other diseases due to its broad-spectrum pharmacological activities.
作用机制
Artemisinin-13C-D3 exerts its effects through the generation of reactive oxygen species (ROS) upon activation by iron or heme. The endoperoxide bridge in artemisinin is cleaved, leading to the formation of free radicals that damage cellular components of the target organism. This mechanism is particularly effective against the malaria parasite, Plasmodium falciparum, which accumulates iron during its life cycle .
相似化合物的比较
Similar Compounds
Dihydroartemisinin: A reduced form of artemisinin with similar antimalarial properties.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria treatment.
Uniqueness
Artemisinin-13C-D3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research compared to its non-labeled counterparts .
属性
分子式 |
C15H22O5 |
|---|---|
分子量 |
286.34 g/mol |
IUPAC 名称 |
(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuterio(113C)methyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2+1D3 |
InChI 键 |
BLUAFEHZUWYNDE-KNAKZOALSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C |
规范 SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
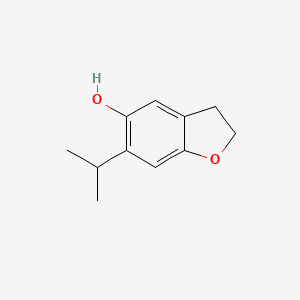
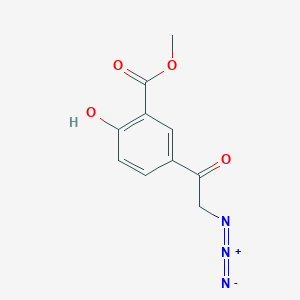
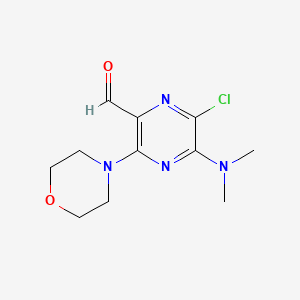
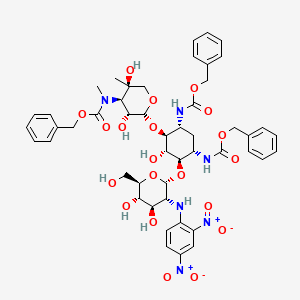
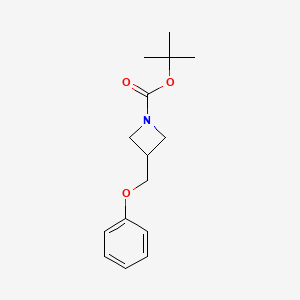
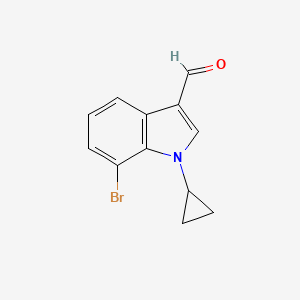
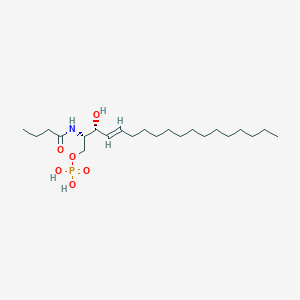


![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
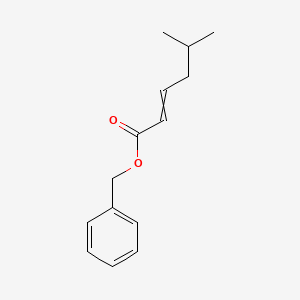
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
